molecular formula C7H6F2O4 B6192092 4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid CAS No. 2648961-65-1

4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid

Cat. No.: B6192092
CAS No.: 2648961-65-1
M. Wt: 192.12 g/mol
InChI Key: LSRVKCSXZQEQRP-UHFFFAOYSA-N
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Description

4,4-Difluorocyclopent-1-ene-1,2-dicarboxylic acid ( 2648961-65-1) is a high-purity chemical building block of interest in advanced pharmaceutical and organic synthesis research . This compound features a molecular formula of C 7 H 6 F 2 O 4 and a molecular weight of 192.12 g/mol . Its structure incorporates a cyclopentene ring system that is strategically functionalized with two carboxylic acid groups and two fluorine atoms at the 4-position, offering multiple sites for synthetic modification . The presence of the electron-withdrawing fluorine atoms can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for medicinal chemistry programs aimed at developing novel therapeutic agents . The dicarboxylic acid handles enable the molecule to be readily converted into esters, amides, or other derivatives, or to serve as a linker for more complex structures . Researchers utilize this compound as a key intermediate in the exploration of new chemical spaces, particularly in the synthesis of proprietary analogs and functional materials . This product is intended for Research and Development use only and is not classified for human or veterinary diagnostic or therapeutic uses .

Properties

CAS No.

2648961-65-1

Molecular Formula

C7H6F2O4

Molecular Weight

192.12 g/mol

IUPAC Name

4,4-difluorocyclopentene-1,2-dicarboxylic acid

InChI

InChI=1S/C7H6F2O4/c8-7(9)1-3(5(10)11)4(2-7)6(12)13/h1-2H2,(H,10,11)(H,12,13)

InChI Key

LSRVKCSXZQEQRP-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(CC1(F)F)C(=O)O)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Diethyl Malonate and 1,3-Dibromopropane Cyclization

Adapting Perkin’s method for trans-cyclopentane-1,2-dicarboxylic acid, diethyl malonate and 1,3-dibromopropane undergo alkylation to form tetraethyl pentane-1,1,5,5-tetracarboxylate. Subsequent cyclization under basic conditions (e.g., KOH/EtOH) yields a cyclopentane intermediate. Fluorination via electrophilic agents (e.g., Selectfluor®) at the 4-position, followed by dehydrogenation (e.g., DDQ), could introduce the double bond and fluorine atoms. Final hydrolysis with HCl/H₂O would yield the target compound.

Hypothetical Reaction Scheme:

  • Alkylation :
    2CH2(COOEt)2+Br(CH2)3BrEtOOC(CH2)3(COOEt)2+2HBr2 \, \text{CH}_2(COOEt)_2 + Br(CH₂)_3Br \rightarrow EtOOC(CH₂)_3(COOEt)_2 + 2 \, \text{HBr}

  • Cyclization :
    BaseCyclopentane-1,2-dicarboxylate\text{Base} \rightarrow \text{Cyclopentane-1,2-dicarboxylate}

  • Fluorination :
    Cyclopentane+2Selectfluor4,4-Difluorocyclopentane\text{Cyclopentane} + 2 \, \text{Selectfluor} \rightarrow \text{4,4-Difluorocyclopentane}

  • Dehydrogenation :
    DDQ4,4-Difluorocyclopent-1-ene\text{DDQ} \rightarrow \text{4,4-Difluorocyclopent-1-ene}

  • Hydrolysis :
    HCl/H2O4,4-Difluorocyclopent-1-ene-1,2-dicarboxylic acid\text{HCl/H}_2\text{O} \rightarrow \text{this compound}

Diels-Alder Approach

A fluorinated dienophile (e.g., 1,2-difluoroethylene) reacting with a cyclic diene (e.g., cyclopentadiene) could form the cyclopentene core. Post-functionalization with carboxylic acid groups via oxidation of nitriles or esters is plausible. For example, using a maleic anhydride derivative followed by fluorination and hydrolysis:

Hypothetical Conditions :

  • Dienophile: 1,2-Difluoroethylene

  • Diene: 1,3-Cyclopentadiene

  • Catalyst: Lewis acid (e.g., AlCl₃)

  • Oxidation: KMnO₄/H₂O for dihydroxylation, followed by HNO₃ oxidation to carboxylic acids.

Catalytic Coupling and Hydrolysis

Copper-Catalyzed Coupling

Drawing from diphenyl ether synthesis, a copper-ligand system (e.g., 8-hydroxyquinoline copper) could mediate coupling between fluorinated precursors. For instance, methyl 4-fluoro-2-iodobenzoate and a fluorinated cyclopentene fragment might undergo Ullmann-type coupling. Subsequent ester hydrolysis (NaOH/H₂O, then HCl) would yield the dicarboxylic acid.

Example Protocol :

  • Coupling :
    Cu catalyst+Methyl 4-fluoro-2-iodobenzoateDiester intermediate\text{Cu catalyst} + \text{Methyl 4-fluoro-2-iodobenzoate} \rightarrow \text{Diester intermediate}

  • Hydrolysis :
    NaOH (10–50%), 50–80°CAcid[2]\text{NaOH (10–50\%), 50–80°C} \rightarrow \text{Acid} \,

Fluorination Strategies

Direct Fluorination of Cyclopentene Derivatives

Electrophilic fluorination of cyclopentene-1,2-dicarboxylic acid using F₂ gas or XeF₂ in HF/SbF₅ could introduce geminal fluorines. However, regioselectivity challenges necessitate directing groups (e.g., ester protection).

Deoxyfluorination

Hydroxyl groups at the 4-position of cyclopentene-1,2-dicarboxylate esters could undergo fluorination with DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®, followed by hydrolysis.

Comparative Analysis of Methods

Method Key Steps Advantages Challenges
Cyclization Alkylation, Cyclization, FluorinationHigh atom economyMulti-step, low yield (7.4% in analogs)
Diels-Alder Cycloaddition, OxidationStereochemical controlLimited fluorinated dienophile availability
Catalytic Coupling Copper-mediated coupling, HydrolysisScalability, >80% yield in analogsLigand synthesis complexity
Direct Fluorination Electrophilic substitutionSimplicityPoor regioselectivity, harsh conditions

Chemical Reactions Analysis

4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.

Scientific Research Applications

4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound’s potential as a bioisostere makes it valuable in the design of pharmaceuticals and agrochemicals. Fluorine atoms can improve the metabolic stability and bioavailability of drugs.

    Medicine: Research is ongoing to explore its use in the development of new therapeutic agents. The presence of fluorine can enhance the potency and selectivity of drugs targeting specific enzymes or receptors.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The fluorine atoms can form strong hydrogen bonds and dipole interactions, which can enhance binding affinity and specificity. The carboxylic acid groups may also participate in interactions with active sites of enzymes, influencing their activity and function.

Comparison with Similar Compounds

Key Observations :

  • Backbone Rigidity : The cyclopentene ring in the target compound provides conformational constraints absent in linear analogs like succinic acid, which may enhance binding specificity in biological systems .
  • Electronic Effects: Fluorine substituents increase the acidity of adjacent carboxylic groups compared to non-fluorinated analogs (e.g., pKa reduction by ~1–2 units inferred from fluorinated acetic acid data) .

Stability and Reactivity

Compound Thermal Stability Reactivity Notes
This compound Likely stable under ambient conditions (inferred) Fluorine reduces electrophilic addition reactivity but may stabilize against oxidation
3-Aminopent-4-ene-1,1-dicarboxylic acid Stable under normal conditions (explicitly stated) Amino group susceptible to nucleophilic reactions (e.g., acylation)
Succinic acid () Highly stable Prone to decarboxylation at high temperatures

Notable Differences:

  • The target compound’s fluorinated cyclopentene is expected to resist oxidation better than succinic acid’s linear backbone, which decomposes under harsh conditions .
  • Unlike the amino-substituted analog, the fluorine atoms in the target compound are unlikely to participate in hydrogen bonding, reducing interactions with polar solvents .

Biological Activity

4,4-Difluorocyclopent-1-ene-1,2-dicarboxylic acid (CAS No. 2648961-65-1) is a fluorinated organic compound with significant potential in medicinal chemistry and biological applications. Its unique structural features, particularly the presence of fluorine atoms, enhance its metabolic stability and bioavailability, making it a valuable candidate for drug development and other biological applications.

The molecular formula of this compound is C7H6F2O4, with a molecular weight of 192.12 g/mol. The compound features two carboxylic acid groups and two fluorine substituents on a cyclopentene ring, which influence its reactivity and interaction with biological targets.

PropertyValue
Molecular Formula C7H6F2O4
Molecular Weight 192.12 g/mol
CAS Number 2648961-65-1
IUPAC Name 4,4-Difluorocyclopentene-1,2-dicarboxylic acid
Purity 95%

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. The presence of fluorine enhances binding affinity through strong hydrogen bonds and dipole interactions. The carboxylic acid groups facilitate interactions with active sites of enzymes, influencing their catalytic activity.

Case Studies and Research Findings

Recent studies have highlighted the compound's role as a selective mechanism-based inactivator of human ornithine δ-aminotransferase (hOAT), an enzyme involved in amino acid metabolism. For instance:

  • A study identified (S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid as a potent inactivator of hOAT, showcasing an improved binding affinity compared to other analogs. This work demonstrated that the compound could significantly inhibit tumor growth in human-derived hepatocellular carcinoma (HCC) models by targeting hOAT .
  • In another investigation, the mechanism of inactivation was elucidated through crystallography and mass spectrometry techniques. The results indicated that the compound forms a noncovalent complex with the enzyme before irreversible inactivation occurs .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

CompoundBinding Affinity (K_i)Inactivation Efficiency (k_inact/K_i)
(S)-3-Amino-4,4-difluorocyclopentene 0.06 mM1.300 min⁻¹mM⁻¹
Cyclopentane-based analog 0.09 mM0.003 min⁻¹mM⁻¹

The fluorinated compound exhibited significantly higher inactivation efficiency against hOAT compared to its cyclopentane-based analogs, indicating its potential as a therapeutic agent .

Applications in Drug Design

The unique properties of this compound make it an attractive scaffold for drug design:

  • Pharmaceutical Development : Its ability to enhance metabolic stability makes it suitable for developing new therapeutic agents targeting specific diseases.
  • Agrochemicals : The compound's properties may also be leveraged in agrochemical formulations to improve efficacy and reduce degradation .

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